molecular formula C6H12N2O2 B8694884 methyl N-[(3S)-pyrrolidin-3-yl]carbamate

methyl N-[(3S)-pyrrolidin-3-yl]carbamate

Cat. No.: B8694884
M. Wt: 144.17 g/mol
InChI Key: FMPLMLGQGLTMRJ-YFKPBYRVSA-N
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Description

Methyl N-[(3S)-pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring with a stereochemically defined (3S) configuration. The compound consists of a methyl carbamate group (-O(CO)NCH₃) attached to the 3-position of the pyrrolidine scaffold. The methyl variant is hypothesized to have a molecular formula of C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol. Carbamates of this type are commonly employed as intermediates in organic synthesis, particularly in pharmaceuticals, due to their stability and ability to act as protecting groups for amines.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

methyl N-[(3S)-pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C6H12N2O2/c1-10-6(9)8-5-2-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

FMPLMLGQGLTMRJ-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)N[C@H]1CCNC1

Canonical SMILES

COC(=O)NC1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3S)-pyrrolidin-3-yl]carbamate typically involves the reaction of pyrrolidine with methyl chloroformate under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{Pyrrolidine} + \text{Methyl chloroformate} \rightarrow \text{Methyl (3S)-3-pyrrolidinylcarbamate} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-pyrrolidinylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of methyl N-[(3S)-pyrrolidin-3-yl]carbamate.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-pyrrolidinylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-[(3S)-pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The key distinction between methyl N-[(3S)-pyrrolidin-3-yl]carbamate and its analogs lies in the carbamate substituent and pyrrolidine ring modifications:

Compound Name Carbamate Group Pyrrolidine Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Methyl None C₆H₁₂N₂O₂ 144.17 Hypothetical; compact structure
tert-Butyl N-[(3S)-pyrrolidin-3-yl]carbamate tert-Butyl None C₉H₁₈N₂O₂ 186.25 Enhanced steric protection; common in synthesis
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate tert-Butyl Pyrimidin-2-yl C₁₃H₂₁N₃O₂ 264.32 Pharmaceutical building block; aromatic functionality
NHS carbamates (e.g., Compound 15 ) NHS-activated 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl C₁₆H₁₆N₄O₅ 345.12 Reactive intermediates; enzyme inhibitors
  • Carbamate Group Impact: Methyl vs. tert-Butyl: The methyl group offers lower steric hindrance and higher reactivity compared to the bulky tert-butyl group, which enhances stability and protects amines during synthetic steps . NHS-Activated Carbamates: Compounds like 15 in incorporate a 2,5-dioxopyrrolidin-1-yl (NHS) group, enabling efficient acylation reactions for targeting enzymes such as endocannabinoid hydrolases .

Physicochemical Properties

  • Molecular Weight and Solubility : Smaller carbamates (e.g., methyl derivative) likely exhibit higher solubility in polar solvents compared to bulkier analogs like the tert-butyl-pyrimidine compound (264.32 g/mol) .
  • Stability : tert-Butyl carbamates are more resistant to hydrolysis under acidic or basic conditions, making them preferable in multi-step syntheses . Methyl carbamates may require milder conditions for deprotection.

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